molecular formula C16H15BrClNO2 B285128 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No. B285128
M. Wt: 368.7 g/mol
InChI Key: DHPFONWMCLOBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription and epigenetic regulation.

Mechanism of Action

2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription and epigenetic regulation. Specifically, the compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the recruitment of transcriptional machinery to gene promoters. This results in the suppression of gene transcription and the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, the compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of oncogenes. In inflammation models, 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide has been shown to suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cardiovascular disease models, the compound has been shown to regulate the expression of genes involved in vascular function, leading to improved vascular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene transcription. Additionally, the compound has been shown to have high potency and selectivity, making it an attractive candidate for therapeutic development. However, one limitation of 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have off-target effects on other proteins, which can complicate data interpretation in lab experiments.

Future Directions

There are several future directions for research on 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide. One potential direction is the development of more potent and selective BET inhibitors that can be used in therapeutic applications. Another direction is the investigation of the compound's effects on other disease models, such as neurodegenerative diseases and viral infections. Additionally, the development of more efficient synthesis methods for 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide could improve its availability for research and therapeutic development.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide involves a multi-step process that starts with the reaction of 2-bromophenol with sodium hydride to form 2-bromophenoxide. This intermediate is then reacted with N-(2-chloro-4,6-dimethylphenyl)acetamide in the presence of potassium carbonate to form the final product, 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound inhibits the BET family of proteins, which play a crucial role in the regulation of gene transcription and epigenetic modification. BET inhibitors have been shown to have anti-cancer effects by suppressing the expression of oncogenes and inducing apoptosis in cancer cells. Additionally, 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. The compound also has potential applications in cardiovascular diseases by regulating the expression of genes involved in vascular function.

properties

Molecular Formula

C16H15BrClNO2

Molecular Weight

368.7 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H15BrClNO2/c1-10-7-11(2)16(13(18)8-10)19-15(20)9-21-14-6-4-3-5-12(14)17/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

DHPFONWMCLOBOS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=CC=C2Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=CC=C2Br)C

Origin of Product

United States

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